1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles or nucleophiles, modifying the compound’s chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-(2-(Chloromethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-fluoropropan-2-one
Comparison: Compared to similar compounds, 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the specific combination of bromomethyl, difluoromethyl, and chloropropanone groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both bromomethyl and difluoromethyl groups enhances its potential for covalent modification of biological targets, distinguishing it from other related compounds.
Properties
Molecular Formula |
C11H10BrClF2O |
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Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(16)10(13)9-3-2-7(11(14)15)4-8(9)5-12/h2-4,10-11H,5H2,1H3 |
InChI Key |
RPSMLHNSCYUYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)CBr)Cl |
Origin of Product |
United States |
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